molecular formula C13H23N3O6 B12350793 1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-4-imino-5-methyl-1,3-diazinan-2-one

1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-4-imino-5-methyl-1,3-diazinan-2-one

Cat. No.: B12350793
M. Wt: 317.34 g/mol
InChI Key: JGNFBDWBMPUMOI-BOMQDIOLSA-N
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Description

1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-4-imino-5-methyl-1,3-diazinan-2-one is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as hydroxyl, imino, and methoxyethoxy groups. Its unique configuration makes it a subject of interest in chemical, biological, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-4-imino-5-methyl-1,3-diazinan-2-one involves several steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the oxolan ring, followed by the introduction of the hydroxyl and methoxyethoxy groups. The final steps involve the formation of the imino and diazinan groups. Each step must be carefully controlled to ensure the correct stereochemistry and functional group placement.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis techniques, such as continuous flow reactors, to ensure consistent quality and yield. The use of automated systems can help maintain the precise conditions required for each reaction step, reducing the risk of impurities and increasing overall efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-4-imino-5-methyl-1,3-diazinan-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The imino group can be reduced to form amines.

    Substitution: The methoxyethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Substitution reactions may require catalysts such as palladium on carbon (Pd/C) or specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield aldehydes or ketones, while reduction of the imino group may produce primary or secondary amines.

Scientific Research Applications

1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-4-imino-5-methyl-1,3-diazinan-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its therapeutic potential, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-4-imino-5-methyl-1,3-diazinan-2-one involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • **1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-4-imino-5-methyl-1,3-diazinan-2-one
  • 4-Amino-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)tetrahydrofuran-2-yl]pyrimidin-2(1H)-one

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. This configuration allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C13H23N3O6

Molecular Weight

317.34 g/mol

IUPAC Name

1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-4-imino-5-methyl-1,3-diazinan-2-one

InChI

InChI=1S/C13H23N3O6/c1-7-5-16(13(19)15-11(7)14)12-10(21-4-3-20-2)9(18)8(6-17)22-12/h7-10,12,17-18H,3-6H2,1-2H3,(H2,14,15,19)/t7?,8-,9-,10-,12-/m1/s1

InChI Key

JGNFBDWBMPUMOI-BOMQDIOLSA-N

Isomeric SMILES

CC1CN(C(=O)NC1=N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OCCOC

Canonical SMILES

CC1CN(C(=O)NC1=N)C2C(C(C(O2)CO)O)OCCOC

Origin of Product

United States

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